4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride is an organic compound with a complex structure that includes a thiazole ring and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives and benzonitrile-containing molecules. Examples include:
- 4-(Aminomethyl)benzonitrile hydrochloride
- 4-(2-Aminoethyl)benzonitrile hydrochloride
- 3-((4-(2-Aminoethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile hydrochloride .
Uniqueness
What sets 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H12ClN3S |
---|---|
Molekulargewicht |
265.76 g/mol |
IUPAC-Name |
4-[2-(1-aminoethyl)-1,3-thiazol-4-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C12H11N3S.ClH/c1-8(14)12-15-11(7-16-12)10-4-2-9(6-13)3-5-10;/h2-5,7-8H,14H2,1H3;1H |
InChI-Schlüssel |
ROWMIHVAEZEUAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.